Dexpramipexole Dihydrochloride

Description

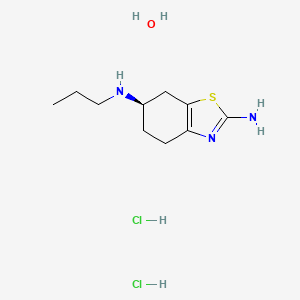

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

908244-04-2 |

|---|---|

Molecular Formula |

C10H21Cl2N3OS |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |

InChI |

InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1 |

InChI Key |

APVQOOKHDZVJEX-LSBIWMFESA-N |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Dexpramipexole Dihydrochloride: A Technical Guide on its Mechanism of Action in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpramipexole (B1663564) (KNS-760704) is the R(+) enantiomer of the dopamine (B1211576) agonist pramipexole.[1][2] Unlike its S(-) counterpart, dexpramipexole has a very low affinity for dopamine receptors, allowing for administration at higher, potentially neuroprotective doses with greater tolerability.[2][3] Initially developed as a promising candidate for amyotrophic lateral sclerosis (ALS), its core mechanism in the context of neurodegeneration is centered on the enhancement of mitochondrial bioenergetic efficiency.[1][2][4] Preclinical studies demonstrated its ability to stabilize mitochondrial function, increase ATP production, and protect neurons from various stressors.[1][2][5] Despite a promising Phase II trial, the large-scale Phase III EMPOWER trial in ALS patients failed to demonstrate clinical efficacy, leading to the discontinuation of its development for this indication.[6][7][8] A serendipitous finding from these trials was a significant, dose-dependent reduction in blood eosinophils, pivoting the drug's development towards eosinophil-associated diseases.[4][9][10] This guide provides an in-depth technical overview of dexpramipexole's mechanism of action as investigated for neurodegenerative diseases, detailing its molecular interactions, effects on cellular bioenergetics, and the key experimental evidence.

Core Mechanism of Action: Mitochondrial Bioenergetic Enhancement

The primary neuroprotective mechanism attributed to dexpramipexole is its ability to improve the efficiency of mitochondrial function, a critical factor in the health of high-energy-demand cells like neurons.[1][11] Mitochondrial dysfunction is a key pathological feature in many neurodegenerative disorders, leading to decreased energy production, increased oxidative stress, and eventual cell death.[1][12] Dexpramipexole directly targets mitochondria to counteract these deficits.[2][13]

Key Molecular Actions:

-

Increased Efficiency of Oxidative Phosphorylation: Dexpramipexole has been shown to increase cellular adenosine (B11128) triphosphate (ATP) levels while simultaneously decreasing oxygen consumption.[1][12] This suggests the drug enhances the coupling of the electron transport chain to ATP synthesis, making the process more efficient.[1][14]

-

Inhibition of Mitochondrial Leak Conductance: Under conditions of cellular stress (e.g., high calcium or proteasome inhibition), mitochondria can exhibit an increase in large conductance membrane currents, which uncouples oxidative phosphorylation and wastes the proton gradient.[1][12] Dexpramipexole inhibits these pathological, stress-induced ion conductances in brain-derived mitochondria.[1][14]

-

Binding to F1Fo-ATP Synthase: Evidence suggests that dexpramipexole may directly bind to the F1Fo-ATP synthase complex.[5][13] This interaction is thought to stabilize the complex and promote its function as an ATP producer, while also preventing it from contributing to the formation of the mitochondrial permeability transition pore (mPTP) under stress conditions.[5][11]

-

Reduction of Oxidative Stress and Apoptosis: By optimizing mitochondrial function, dexpramipexole reduces the production of reactive oxygen species (ROS) and prevents mitochondrial swelling, a precursor to the opening of the mPTP and the initiation of apoptosis.[2][3][5]

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Summary of In Vitro Effects on Cellular Bioenergetics and Neuroprotection

| Parameter | Cell Type | Condition | Dexpramipexole Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| ATP Levels | Cultured Hippocampal Neurons | Basal | 10 µM | ~11% increase compared to vehicle | [1] |

| ATP Levels | SH-SY5Y Neuroblastoma | Galactose Media (Forced Oxidative Phosphorylation) | 100 µM | Significant increase in ATP levels after 24 hr treatment | [1][13] |

| Oxygen Consumption | Single Cultured Neurons | Basal | 10 µM (acute application) | ~16% decrease in oxygen flux | [1] |

| Neuroprotection | SH-SY5Y Cells | Proteasome Inhibitor (PSI) Induced Toxicity (150 nM) | 100 µM (24 hr pre-treatment) | Significant reduction in PSI-mediated cell death (p=0.001) | [1][14] |

| Neuroprotection | SH-SY5Y Cells | Proteasome Inhibitor (PSI) Induced Toxicity (650 nM) | 100 µM (24 hr pre-treatment) | Significant reduction in PSI-mediated cell death (p=0.001) |[1][14] |

Table 2: Key Efficacy Outcomes from the Phase III EMPOWER Trial in ALS

| Endpoint | Dexpramipexole Group (150 mg twice daily) | Placebo Group | Result | Citation |

|---|---|---|---|---|

| Primary Endpoint: Combined Assessment of Function and Survival (CAFS) Score at 12 months | LS Mean: 441.76 | LS Mean: 438.84 | No significant difference (p=0.86) | [8] |

| Mean Change in ALSFRS-R Score at 12 months | -13.34 | -13.42 | No significant difference (p=0.90) | [8] |

| Time to Death at 12 months | 74 deaths (16%) | 79 deaths (17%) | No significant difference (HR 1.03, p=0.84) | [8] |

Key Experimental Protocols

Protocol: Measurement of Cellular ATP Levels

This protocol is used to quantify the effect of dexpramipexole on cellular energy production.

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in standard media. For experiments forcing reliance on oxidative phosphorylation, glucose in the medium is replaced with galactose.[1][13]

-

Treatment: Cells are treated with varying concentrations of dexpramipexole or a vehicle control for a specified period (e.g., 24 hours).[1][13]

-

Lysis: After treatment, the culture medium is removed, and cells are lysed to release intracellular contents, including ATP.

-

ATP Quantification: ATP levels in the lysate are measured using a commercial luciferin-luciferase assay kit. The luminescence produced by the reaction of ATP with luciferase and its substrate D-luciferin is proportional to the ATP concentration.

-

Data Analysis: Luminescence is measured with a luminometer. ATP levels are typically normalized to total protein content in the lysate to account for differences in cell number.

Protocol: In Vitro Neuroprotection Assay (Against Proteasome Inhibition)

This assay assesses the ability of dexpramipexole to protect cells from a specific neurotoxic insult.

-

Cell Plating: SH-SY5Y cells are seeded in multi-well plates (e.g., 96-well) and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with dexpramipexole (e.g., 30 µM, 100 µM) or vehicle for 24 hours.[1][14]

-

Toxin Exposure: A proteasome inhibitor (PSI), a known neurotoxin, is added to the culture medium at various concentrations (e.g., 150 nM, 650 nM) for an additional 24 hours.[1][14] A set of control wells receives no toxin.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a calcein-AM/ethidium homodimer-1 live/dead staining assay.

-

Data Analysis: The viability of dexpramipexole-treated cells is compared to vehicle-treated cells in the presence of the toxin. Statistical analysis (e.g., MANOVA) is used to determine if the protective effect is significant.[1][14]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: Proposed mitochondrial mechanism of action for Dexpramipexole.

Experimental Workflow Diagram

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

Dexpramipexole represents a case study in drug development where a strong, rational, target-based approach in one therapeutic area did not translate to clinical success. Its mechanism, centered on enhancing mitochondrial bioenergetic efficiency, provided a compelling hypothesis for treating neurodegenerative diseases like ALS, supported by robust preclinical data.[1][2][4] However, the definitive Phase III EMPOWER trial conclusively showed a lack of efficacy, halting its development for neurodegeneration.[6][7] The unexpected and profound eosinophil-lowering effect discovered during its clinical program has given the compound a new life.[9][10] Current research and development efforts are now focused exclusively on its potential as a first-in-class oral therapy for eosinophil-driven diseases, such as eosinophilic asthma and hypereosinophilic syndrome, where it has shown significant promise in clinical trials.[10][15][16][17] For drug development professionals, the story of dexpramipexole underscores the importance of clinical trial outcomes over preclinical promise and highlights the potential for serendipity to redirect a compound's therapeutic trajectory.

References

- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinician.nejm.org [clinician.nejm.org]

- 7. Biogen Idec Reports Top-Line Results from Phase 3 Trial Investigating Dexpramipexole in People with Amyotrophic Lateral Sclerosis (ALS) | Biogen [investors.biogen.com]

- 8. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. areteiatx.com [areteiatx.com]

- 11. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - ePrints Soton [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 17. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

The Neuroprotective Effects of Dexpramipexole Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpramipexole (B1663564) Dihydrochloride ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine), also known as KNS-760704, is a small molecule that has been investigated for its neuroprotective properties. As the (R)-enantiomer of the dopamine (B1211576) agonist pramipexole, dexpramipexole exhibits low affinity for dopamine receptors, allowing for the exploration of its non-dopaminergic mechanisms of action at higher, more tolerable doses.[1][2] Preclinical studies have demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases, primarily through its effects on mitochondrial function, bioenergetics, and apoptosis.[3][4] While clinical trials in amyotrophic lateral sclerosis (ALS) did not meet their primary efficacy endpoints, the compound displayed a favorable safety profile, and research into its neuroprotective mechanisms continues to be an area of interest.[1][5] This technical guide provides a comprehensive overview of the neuroprotective effects of Dexpramipexole Dihydrochloride, with a focus on its mechanisms of action, experimental data, and relevant protocols.

Mechanism of Action: A Focus on Mitochondrial Integrity

The primary neuroprotective effects of dexpramipexole are attributed to its ability to enhance mitochondrial function and bioenergetic efficiency.[3][6] This is achieved through several interconnected mechanisms:

-

Direct Interaction with F1Fo-ATP Synthase: Dexpramipexole has been shown to bind to the F1Fo-ATP synthase complex, a key enzyme in oxidative phosphorylation.[3][7] Specifically, it has been found to interact with the b and oligomycin (B223565) sensitivity-conferring protein subunits of the F1Fo ATP synthase.[7] This interaction is believed to enhance the efficiency of ATP synthesis, leading to increased cellular ATP levels even with reduced oxygen consumption.[3][8]

-

Inhibition of Mitochondrial Permeability Transition Pore (mPTP): Dexpramipexole is thought to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[9] By preventing the sustained opening of the mPTP, dexpramipexole helps to maintain the mitochondrial membrane potential, reduce the release of pro-apoptotic factors like cytochrome c, and prevent mitochondrial swelling.[3][10]

-

Modulation of Apoptotic Pathways: Dexpramipexole has been demonstrated to attenuate the activation of apoptotic pathways.[10] This is achieved by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that dexpramipexole can lead to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2.[10][11] This shift in the Bax/Bcl-2 ratio helps to prevent the downstream activation of caspases and subsequent cell death.

-

Reduction of Oxidative Stress: Dexpramipexole has been reported to reduce the production of reactive oxygen species (ROS) and detoxify mitochondrial ROS.[3][4] By scavenging free radicals, dexpramipexole helps to protect cells from oxidative damage to lipids, proteins, and DNA, a common pathological feature in many neurodegenerative diseases.

Signaling Pathway Diagram

Caption: Dexpramipexole's neuroprotective signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the neuroprotective effects of dexpramipexole.

Table 1: In Vitro Neuroprotection Data

| Cell Line/Model | Insult/Toxin | Dexpramipexole Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y Neuroblastoma | Proteasome Inhibitor (PSI) | 30 µM | Cell Viability | Significant reduction in PSI-mediated cell death (p=0.031) | [2][12] |

| SH-SY5Y Neuroblastoma | Proteasome Inhibitor (PSI) | 100 µM | Cell Viability | Significant reduction in PSI-mediated cell death (p=0.001) | [2][12] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10 µM | ATP Production | Increased mitochondrial ATP production | [3][13] |

| Primary Glia | Oxygen-Glucose Deprivation (OGD) | 10 µM | ATP Production | Increased mitochondrial ATP production | [3][13] |

| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Neuronal Death | Counteracted neuronal death | [3][13] |

| Primary Rat Cortical Neurons | Mutant human TDP43 transfection | 10 µM | Neuronal Survival | Marginally significant improvement in a single indicator of neuronal survival | [14][15] |

Table 2: In Vivo Neuroprotection Data (Animal Models)

| Animal Model | Disease/Injury Model | Dexpramipexole Dosage | Outcome Measure | Result | Reference |

| Mouse | Transient Middle Cerebral Artery Occlusion (tMCAo) | 3 mg/kg, i.p., twice daily | Infarct Volume | Reduced brain infarct size | [3][13] |

| Mouse | Permanent Middle Cerebral Artery Occlusion (pMCAo) | 3 mg/kg, i.p., twice daily | Infarct Volume | Reduced brain infarct size | [3][13] |

| Mouse (NOD) | Progressive Multiple Sclerosis (MOG35-55 induced EAE) | Oral, dose consistent with human use | Disability Progression | Delayed disability progression (HR=3.133, p<0.05) | [4][16] |

| Mouse (NOD) | Progressive Multiple Sclerosis (MOG35-55 induced EAE) | Oral, dose consistent with human use | Survival | Extended median survival (152.5 vs 98 days, HR=3.152, p<0.05) | [4][16] |

| Mouse (B6-SJL-SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | 200 mg/kg/day in drinking water | Neuromotor Disease Progression & Survival | No effect observed | [14][15] |

Table 3: Clinical Trial Data (Amyotrophic Lateral Sclerosis)

| Study Phase | Treatment Arms | Primary Endpoint | Key Findings | Reference |

| Phase II | Dexpramipexole (50, 150, 300 mg/day) vs. Placebo | Safety and Tolerability | Safe and well-tolerated. Dose-dependent trend in slowing functional decline (ALSFRS-R). | [8][17][18] |

| Phase III (EMPOWER) | Dexpramipexole (150 mg twice daily) vs. Placebo | Combined Assessment of Function and Survival (CAFS) | No significant difference between dexpramipexole and placebo (p=0.86). No difference in mean change in ALSFRS-R score (p=0.90). | [1] |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the investigation of dexpramipexole's neuroprotective effects.

In Vitro Neuroprotection in SH-SY5Y Cells

-

Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19][20]

-

Dexpramipexole Treatment: this compound is dissolved in sterile water or culture medium to prepare a stock solution. For experiments, cells are pre-treated with various concentrations of dexpramipexole (e.g., 30 µM, 100 µM) for 24 hours prior to the induction of neuronal injury.[2][12]

-

Induction of Neuronal Injury: To model neurotoxicity, cells are exposed to a proteasome inhibitor (PSI) at concentrations of 150 nM or 650 nM for 24 hours.[2][12]

-

Assessment of Cell Viability: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control (untreated) cells.

-

Statistical Analysis: Data are typically analyzed using a two-factor MANOVA followed by Bonferroni-corrected t-tests for post-hoc comparisons to determine the statistical significance of the protective effects of dexpramipexole.[2][12]

Experimental Workflow: In Vitro Neuroprotection

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Neuroprotection in a Mouse Model of Stroke (MCAo)

-

Animal Model: Adult male C57BL/6 mice are used. All procedures are performed in accordance with approved animal care and use protocols.

-

Middle Cerebral Artery Occlusion (MCAo): Focal cerebral ischemia is induced by transient occlusion of the middle cerebral artery using the intraluminal filament method.[21][22][23][24] Anesthesia is induced and maintained with isoflurane. A midline neck incision is made, and the common carotid artery is exposed. A 6-0 nylon monofilament with its tip rounded by heating is introduced into the internal carotid artery to occlude the origin of the MCA. Reperfusion is initiated by withdrawing the filament after a defined period of occlusion (e.g., 60 minutes).

-

Dexpramipexole Administration: Dexpramipexole (e.g., 3 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the time of reperfusion and then twice daily for a specified period.[3][13]

-

Assessment of Infarct Volume: At a designated time point post-MCAo (e.g., 24 hours or 7 days), animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated by integrating the infarct areas of all brain slices.

-

Neurological Scoring: Neurological deficits are assessed using a standardized scoring system to evaluate motor and sensory function.

-

Statistical Analysis: Infarct volumes and neurological scores are compared between the dexpramipexole-treated and vehicle-treated groups using appropriate statistical tests, such as a t-test or ANOVA.

Experimental Workflow: In Vivo Stroke Model

Caption: Workflow for in vivo stroke model experiment.

Clinical Trial Protocol in Amyotrophic Lateral Sclerosis (ALS) - EMPOWER Study

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase III study.[1][25]

-

Patient Population: Patients aged 18-80 years with a diagnosis of sporadic or familial ALS, with symptom onset within 24 months prior to screening, and a slow vital capacity of ≥65% of predicted.

-

Treatment: Patients were randomized in a 1:1 ratio to receive either dexpramipexole 150 mg twice daily or a matching placebo.

-

Primary Endpoint: The primary efficacy endpoint was the Combined Assessment of Function and Survival (CAFS) score at 12 months. This score ranked patients based on survival time and the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.

-

Secondary Endpoints: Secondary endpoints included the change from baseline in ALSFRS-R total score, time to death or tracheostomy, and safety and tolerability.

-

Statistical Analysis: The primary analysis was an intent-to-treat analysis of the CAFS score, using a rank-based analysis of covariance (ANCOVA) model.

Conclusion and Future Directions

This compound has demonstrated clear neuroprotective effects in a range of preclinical models, primarily through its beneficial actions on mitochondrial function and inhibition of apoptotic pathways. Its ability to enhance bioenergetic efficiency by targeting the F1Fo-ATP synthase represents a novel therapeutic approach for neurodegenerative disorders.

Despite the disappointing results of the Phase III EMPOWER trial in ALS, the compound's favorable safety profile and well-defined mechanism of action suggest that it may hold therapeutic potential for other neurological conditions characterized by mitochondrial dysfunction and oxidative stress, such as Parkinson's disease, Huntington's disease, and ischemic stroke.[3][4] Further research is warranted to explore the efficacy of dexpramipexole in these and other neurodegenerative contexts, potentially in combination with other therapeutic agents. A deeper understanding of the specific molecular interactions between dexpramipexole and the F1Fo-ATP synthase could also pave the way for the development of next-generation mitochondrial-targeted therapeutics with enhanced efficacy.

References

- 1. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dexpramipexole ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pramipexole Inhibits Neuronal Apoptosis in Rats with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of dexpramipexole (KNS-760704) in individuals with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dexpramipexole effects on functional decline and survival in subjects with amyotrophic lateral sclerosis in a Phase II study: subgroup analysis of demographic and clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 20. pharmiweb.com [pharmiweb.com]

- 21. researchgate.net [researchgate.net]

- 22. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]

- 23. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

Dexpramipexole Dihydrochloride: A Deep Dive into its Role in Mitochondrial Function and Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpramipexole (B1663564) ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine), a non-dopaminergic R(+) enantiomer of pramipexole, has emerged as a significant modulator of mitochondrial function. Initially investigated for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), its mechanism of action centers on enhancing mitochondrial bioenergetic efficiency. This technical guide synthesizes the current understanding of dexpramipexole's impact on mitochondria, detailing its effects on ATP synthesis, oxygen consumption, and the regulation of mitochondrial membrane conductance. We present quantitative data from key studies, provide detailed experimental protocols for assessing its mitochondrial effects, and visualize its proposed signaling pathway and experimental workflows.

Core Mechanism of Action: Enhancing Mitochondrial Efficiency

Dexpramipexole's primary therapeutic potential in the context of mitochondrial dysfunction stems from its ability to improve the efficiency of oxidative phosphorylation.[1][2] Under conditions of cellular stress, mitochondria can exhibit increased conductance of the inner membrane, leading to a "leak" of protons and a decrease in the efficiency of ATP production.[1][2] Dexpramipexole appears to counteract this inefficiency.

The leading hypothesis is that dexpramipexole directly interacts with the F1Fo ATP synthase complex.[3] This interaction is thought to inhibit a pathological leak conductance associated with the ATP synthase, which can be exacerbated by stressors like high calcium levels or proteasome inhibition.[4] By blocking this leak, dexpramipexole allows for a tighter coupling between the electron transport chain and ATP synthesis. The result is a notable increase in bioenergetic efficiency: cells can maintain or even increase their ATP levels while consuming less oxygen.[1][2] This effect has been observed in various cell lines, including neuronal cells.[1][2]

Furthermore, this mechanism is linked to the inhibition of the mitochondrial permeability transition pore (mPTP), a key player in some forms of cell death.[3][4] By stabilizing the inner mitochondrial membrane and preventing aberrant pore opening, dexpramipexole confers a protective effect against cytotoxic insults.[1]

Signaling Pathway and Molecular Interactions

The proposed mechanism of dexpramipexole's action on mitochondrial bioenergetics can be visualized as a direct modulation of the F1Fo ATP synthase complex, which in turn affects the mitochondrial permeability transition pore (mPTP).

References

- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Apoptotic Pathways of Dexpramipexole Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpramipexole (B1663564) Dihydrochloride, the R(+) enantiomer of the dopamine (B1211576) agonist pramipexole, has emerged as a promising neuroprotective agent with significant anti-apoptotic properties. Unlike its S(-) counterpart, dexpramipexole exhibits minimal affinity for dopamine receptors, suggesting a distinct mechanism of action primarily centered on mitochondrial health and function.[1] This technical guide provides an in-depth exploration of the anti-apoptotic pathways of Dexpramipexole, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular interactions. The focus is to equip researchers and drug development professionals with a comprehensive understanding of its core mechanisms.

Core Anti-Apoptotic Mechanism: Mitochondrial Protection

The primary anti-apoptotic effects of Dexpramipexole converge on the mitochondrion, the central organelle in the intrinsic apoptotic pathway. Dexpramipexole enhances mitochondrial bioenergetic efficiency and inhibits the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the initiation of apoptosis.

Enhancement of Mitochondrial Bioenergetics

Dexpramipexole has been shown to increase the efficiency of oxidative phosphorylation, leading to enhanced ATP production while paradoxically decreasing oxygen consumption.[1] This suggests that the compound optimizes the process of energy generation within the mitochondria. Studies have indicated that Dexpramipexole may directly interact with the F1Fo-ATP synthase, a key component of the electron transport chain.[2] By improving the efficiency of ATP synthesis, Dexpramipexole helps maintain cellular energy homeostasis, particularly under conditions of stress, thereby preventing the activation of energy-depletion-induced apoptotic pathways.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a point of no return in several models of apoptosis. Dexpramipexole has been demonstrated to inhibit the opening of the mPTP, thereby preventing the collapse of the mitochondrial membrane potential, the release of pro-apoptotic factors, and subsequent cell death.[1] This inhibition is crucial for its neuroprotective effects observed in various preclinical models.

Signaling Pathways

The anti-apoptotic action of Dexpramipexole involves the modulation of key signaling events downstream of mitochondrial regulation.

Caption: Dexpramipexole's anti-apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of Dexpramipexole.

Table 1: Effect of Dexpramipexole on Cellular ATP Levels

| Cell Type | Dexpramipexole Concentration | Incubation Time | % Increase in ATP (Mean ± SEM) | Reference |

| SH-SY5Y Neuroblastoma | 1 µM | 24 hours | ~10% | [3] |

| SH-SY5Y Neuroblastoma | 3 µM | 24 hours | ~12% | [3] |

| SH-SY5Y Neuroblastoma | 10 µM | 24 hours | ~15% | [3] |

| SH-SY5Y Neuroblastoma | 30 µM | 24 hours | ~18% | [3] |

| Cultured Hippocampal Neurons | 10 µM | 24 hours | 11% | [1] |

Table 2: Illustrative Data on Bax/Bcl-2 Ratio in Apoptosis

| Cell Line | Treatment | Fold Change in Bax/Bcl-2 Ratio | Reference Context |

| U87MG | 25 µM CCM | 2.21 | [4] |

| U87MG | 50 µM CCM | 3.49 | [4] |

| SK-N-BE2 | 10 µM HA + 250 µM GST | 2.75 | [5] |

| SH-SY5Y | 5 µM HA + 100 µM GST | 4.87 | [5] |

| Note: This table provides examples of Bax/Bcl-2 ratio changes in apoptosis studies of neuroblastoma cells, as direct quantitative data for Dexpramipexole was not available in the reviewed literature. This ratio is a key indicator of apoptotic propensity. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Cellular ATP Production

This protocol is adapted from studies measuring ATP levels in neuronal cell cultures treated with Dexpramipexole.[2][3]

Caption: Workflow for ATP production measurement.

Protocol:

-

Cell Culture: Seed SH-SY5Y neuroblastoma cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Dexpramipexole (e.g., 1, 3, 10, 30, 100 µM) and a vehicle control for 24 hours.

-

ATP Measurement: Utilize a commercially available ATP assay kit (e.g., ATPlite Kit, Perkin-Elmer).

-

Lyse the cells according to the manufacturer's instructions.

-

Add the luciferin-luciferase reagent to the cell lysates.

-

Measure the resulting luminescence using a microplate luminometer.

-

-

Data Analysis: Normalize the luminescence readings to the protein concentration of each sample to account for variations in cell number. Express the results as a percentage of the control.

Western Blot for Cytochrome c Release

This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol, a hallmark of apoptosis.[6][7][8]

Caption: Workflow for Cytochrome c release detection.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Dexpramipexole and an apoptotic stimulus. Harvest approximately 5 x 10^7 cells by centrifugation and wash with ice-cold PBS.

-

Fractionation:

-

Resuspend the cell pellet in cytosol extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce tissue grinder.

-

Perform differential centrifugation to separate the cytosolic and mitochondrial fractions. A low-speed spin pellets nuclei and debris, while a subsequent high-speed spin pellets the mitochondria. The supernatant from the high-speed spin is the cytosolic fraction.

-

-

Western Blotting:

-

Determine the protein concentration of both fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against cytochrome c.

-

Incubate with an HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

-

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[9]

Caption: Workflow for Caspase-3 activity assay.

Protocol:

-

Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer and centrifuge to remove debris.

-

Assay Reaction:

-

In a 96-well black plate, add cell lysate to each well.

-

Add a reaction buffer containing the fluorogenic caspase-3 substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 460-505 nm.

-

Data Analysis: Express the results as a fold-increase in fluorescence compared to the untreated control.

Conclusion

Dexpramipexole Dihydrochloride exerts its anti-apoptotic effects primarily through the stabilization of mitochondrial function. By enhancing ATP production and inhibiting the mitochondrial permeability transition pore, Dexpramipexole effectively counteracts key events in the intrinsic apoptotic pathway. This targeted mitochondrial protection translates into the inhibition of downstream apoptotic signaling, including the prevention of cytochrome c release and the suppression of caspase activation. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of Dexpramipexole in diseases characterized by excessive apoptosis, particularly neurodegenerative disorders. Further research focusing on the direct interaction of Dexpramipexole with mitochondrial proteins and a more detailed quantitative analysis of its impact on the Bcl-2 family of proteins will be crucial in fully elucidating its mechanism of action and advancing its clinical development.

References

- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 8. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Dexpramipexole Dihydrochloride: A Deep Dive into its Impact on Eosinophil Maturation and Depletion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dexpramipexole (B1663564) dihydrochloride, an orally bioavailable aminobenzothiazole, has emerged as a promising therapeutic agent for the management of eosinophilic disorders. Initially investigated for amyotrophic lateral sclerosis (ALS), clinical trials serendipitously revealed its profound and selective eosinophil-lowering effect. This technical guide synthesizes the current understanding of dexpramipexole's mechanism of action, focusing on its impact on eosinophil maturation and depletion. It provides a comprehensive overview of the quantitative data from key clinical studies, details of experimental methodologies, and visual representations of the proposed biological pathways and experimental workflows. Evidence strongly suggests that dexpramipexole induces a maturational arrest of eosinophils in the bone marrow, preventing their release into circulation and subsequent infiltration into tissues. While the precise molecular target remains under investigation, its unique mechanism offers a novel, steroid-sparing approach for treating a range of eosinophil-mediated diseases.

Mechanism of Action: Inhibition of Eosinophil Maturation

The primary mechanism by which dexpramipexole depletes peripheral blood eosinophils is through the inhibition of their maturation within the bone marrow.[1][2][3][4] This is supported by bone marrow biopsy findings in patients treated with dexpramipexole, which show a selective absence of mature eosinophils and a "left-shift" in the eosinophilic lineage, with an accumulation of early eosinophilic precursors, predominantly at the promyelocyte stage.[1][4] This maturational arrest prevents the release of mature eosinophils into the bloodstream, leading to a time-dependent reduction in absolute eosinophil counts (AEC).[5][6]

The effect of dexpramipexole is highly specific to the eosinophil lineage, with minimal impact on other hematopoietic cell lines, such as neutrophils, lymphocytes, and monocytes.[5][7] This specificity suggests a targeted interaction with a key molecular driver of eosinophil differentiation.

The Role of Transcription Factors in Eosinophilopoiesis

Eosinophil development from hematopoietic stem cells is a complex process orchestrated by a network of transcription factors. Key players in this process include GATA-binding factor 1 (GATA-1) and members of the CCAAT/enhancer-binding protein (C/EBP) family, particularly C/EBPα and C/EBPε.[8][9][10]

-

GATA-1: This transcription factor is essential for the commitment of myeloid progenitors to the eosinophil lineage.[1][6][11]

-

C/EBPα and C/EBPε: These factors work in concert with GATA-1 to drive the expression of eosinophil-specific genes, including those for granule proteins.[7][8][9][12]

While the exact molecular target of dexpramipexole is yet to be elucidated, it is hypothesized to interfere with this intricate transcriptional program, leading to the observed maturational arrest.

Quantitative Data from Clinical Trials

Multiple clinical trials have demonstrated the efficacy of dexpramipexole in reducing absolute eosinophil counts (AEC) across various eosinophilic diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: Dexpramipexole in Hypereosinophilic Syndromes (HES)

| Study | Dosage | Duration | Baseline AEC (cells/μL) | AEC Reduction | Responder Rate | Reference |

| NCT02101138 (Proof-of-Concept) | 150 mg twice daily | 12 weeks | Variable | In responders, AEC decreased to ≤10/μL.[10] | 40% (4/10) achieved ≥50% reduction in the minimum effective glucocorticoid dose.[1][3] | [1][3][10] |

Table 2: Dexpramipexole in Eosinophilic Asthma

| Study | Dosage | Duration | Primary Endpoint | Results | Reference |

| EXHALE-1 (Phase II) | 37.5 mg, 75 mg, 150 mg twice daily | 12 weeks | Relative change in AEC from baseline to week 12 | Significant placebo-corrected AEC reductions: 66% for 75 mg BID (p=0.0014) and 77% for 150 mg BID (p<0.0001).[7][12][13] Also, a reduction in nasal eosinophil peroxidase was observed.[12][13] Clinically meaningful improvements in FEV1 were seen starting at week four.[12][13] | [7][12][13] |

| EXHALE (ATS 2021) | 75 mg/day, 150 mg/day, 300 mg/day | 12 weeks | Change in AEC from baseline to week 12 | Significant, dose-dependent AEC reductions at all doses.[11] The 300 mg/day dose led to an 80% reduction in AEC.[11] Placebo-corrected pre-bronchodilator peak FEV1 increased by 182 mL at week 12 in the 300 mg/day group.[11] | [11] |

Table 3: Dexpramipexole in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)

| Study | Dosage | Duration | Baseline AEC (cells/μL) | AEC Reduction in Blood | AEC Reduction in Tissue | Reference |

| Open-label | 150 mg twice daily | 6 months | 525 ± 465 | 94% reduction (p < 0.001) | In 12 subjects with biopsies, tissue eosinophils were reduced by 97% (p = 0.001). |

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials investigating dexpramipexole's effect on eosinophils.

Study Design and Patient Population

The clinical trials were typically randomized, double-blind, placebo-controlled studies.[12][14] Participants were adults with diagnosed eosinophilic disorders, such as HES or moderate-to-severe eosinophilic asthma, and elevated baseline AEC (e.g., ≥300 cells/μL).[12][14]

References

- 1. rupress.org [rupress.org]

- 2. Transcription Factors in Eosinophil Development and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential and instructive roles of GATA factors in eosinophil development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted deletion of a high-affinity GATA-binding site in the GATA-1 promoter leads to selective loss of the eosinophil lineage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct C/EBP functions are required for eosinophil lineage commitment and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Transcription Factors in Eosinophil Development and As Therapeutic Targets [frontiersin.org]

- 9. Transcription factor and cytokine regulation of eosinophil lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinician.nejm.org [clinician.nejm.org]

- 11. Targeted Deletion of a High-Affinity GATA-binding Site in the GATA-1 Promoter Leads to Selective Loss of the Eosinophil Lineage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct C/EBP functions are required for eosinophil lineage commitment and maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]

- 14. Panch SR, Bozik ME, Brown T, et al. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes. Blood. 2018;132(5):501-509 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Synthesis of Dexpramipexole Dihydrochloride: A Technical Guide

Introduction

Dexpramipexole (B1663564), chemically known as (6R)-N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is an orally bioavailable small molecule that has garnered significant attention for its unique therapeutic potential.[1] Originally investigated for neuroprotective properties, a serendipitous clinical observation pivoted its development towards eosinophil-associated disorders. This technical guide provides an in-depth overview of the discovery and initial synthesis of Dexpramipexole Dihydrochloride (B599025), tailored for researchers, scientists, and drug development professionals.

Discovery: A Shift in Therapeutic Focus

Dexpramipexole is the (R)-enantiomer of pramipexole, a well-known dopamine (B1211576) agonist used in the treatment of Parkinson's disease.[1][2] Unlike its (S)-enantiomer, dexpramipexole exhibits virtually no dopamine agonist activity.[1] It was first explored as a potential treatment for amyotrophic lateral sclerosis (ALS), with early-phase clinical trials suggesting a possible slowing of disease progression.[1]

However, a large Phase III trial for ALS was discontinued (B1498344) in 2013 due to a lack of efficacy.[1] During these clinical studies, a consistent and significant reduction in absolute eosinophil counts (AECs) was unexpectedly observed in patients receiving the drug.[1][3] This finding was pivotal and led to a strategic shift in its clinical development, targeting eosinophil-associated diseases such as hypereosinophilic syndromes (HESs) and eosinophilic asthma.[1][3][4]

Mechanism of Action: Eosinophil Maturation Arrest

While the precise mechanism of action is still under investigation, preliminary data suggests that dexpramipexole interferes with the maturation of eosinophils in the bone marrow.[3][5] Bone marrow biopsies from patients who responded to dexpramipexole treatment showed a selective absence of mature eosinophils, with a notable presence of early eosinophilic precursors like promyelocytes.[3][4] This suggests the drug induces a maturational arrest in eosinophilopoiesis, thereby reducing the number of circulating and tissue-resident eosinophils.[3]

Initial Chemical Synthesis

The initial synthesis of dexpramipexole, and its enantiomer pramipexole, hinges on the creation of a key intermediate: 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.[6][7][8] The subsequent steps involve the introduction of the propyl group to the 6-amino position and the formation of the dihydrochloride salt.

Synthesis of the Key Intermediate: (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

A common synthetic route starts from 4-acetamido-cyclohexanone. The process involves several sequential steps, often performed in a single reaction vessel to improve efficiency.[8]

Experimental Protocol:

-

Bromination: Bromine is reacted with a solution of 4-acetamido-cyclohexanone in water. This step produces 2-bromo-4-acetamido-cyclohexanone.[6][7][8]

-

Thiazole (B1198619) Ring Formation: Thiourea is added to the reaction mixture. Under reflux conditions, this leads to the formation of the thiazole ring, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[6][7][8]

-

Hydrolysis: An aqueous solution of hydrobromic acid is added, and the mixture is refluxed. This step hydrolyzes the acetyl group, producing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole dihydrobromide.[6][7][8]

-

Isolation: The final intermediate, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, is isolated as the free base.[6][7][8]

-

Chiral Resolution: The racemic mixture of the diamine intermediate is resolved to isolate the desired (R)-enantiomer. This is often achieved by fractional crystallization using an optically active acid, such as tartaric acid.[9]

Final Synthesis of Dexpramipexole Dihydrochloride

With the enantiomerically pure intermediate, the final steps are carried out.

Experimental Protocol:

-

Propionylation and Reduction: One method involves reacting the (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionic anhydride (B1165640) to form the amide intermediate, 2-amino-6-propanoylamino-4,5,6,7-tetrahydrobenzothiazole.[9] This intermediate is then reduced to yield dexpramipexole.[9][10]

-

Salt Formation: The resulting dexpramipexole free base is dissolved in a suitable organic solvent, such as methanol (B129727) or acetone.[10] Hydrogen chloride gas is then passed through the solution, or an aqueous solution of HCl is added, to precipitate this compound.[10] The final product is then isolated and purified.[10]

Chemoenzymatic Synthesis Approaches

More recent developments have focused on chemoenzymatic methods to improve the synthesis of key enantiopure intermediates.[2] These methods offer better yields and higher enantiomeric excess (ee). One such method involves the lipase-catalyzed resolution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide.[2][11]

Experimental Protocol Outline:

-

Enzymatic Resolution: A racemic mixture of the alcohol intermediate is subjected to two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase (B570770) type A (CAL-A).[2][11]

-

Separation and Hydrolysis: The resulting enantioenriched acetate (B1210297) and the unreacted alcohol are separated. The acetate is then hydrolyzed to yield the highly enantiopure alcohol synthon.[2]

-

Conversion: These enantiopure synthons, (R)- and (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, serve as versatile building blocks for the synthesis of dexpramipexole and pramipexole, respectively.[2][11]

Quantitative Data Summary

The clinical development of dexpramipexole has generated significant quantitative data regarding its efficacy in reducing eosinophil counts and improving clinical outcomes in eosinophil-associated diseases.

| Study Phase / Type | Population | Dose(s) | Key Quantitative Finding | Reference |

| Phase II (EXHALE-1) | Moderate-to-severe eosinophilic asthma | 75mg & 150mg BID | 77% and 66% reduction in Absolute Eosinophil Count (AEC) relative to placebo for 150mg and 75mg doses, respectively, at week 12. | [12] |

| Proof-of-Concept | Hypereosinophilic Syndromes (HES) | 150mg BID | 40% of subjects achieved a ≥50% reduction in the minimum effective glucocorticoid dose. | [5] |

| Chemoenzymatic Synthesis | N/A | N/A | (R)-enantiomer synthon obtained with >98% ee . | [2][11] |

| Chemoenzymatic Synthesis | N/A | N/A | (S)-enantiomer synthon obtained with >99% ee . | [2][11] |

Table 1: Summary of Quantitative Data for Dexpramipexole

Conclusion

The journey of this compound from a failed ALS candidate to a promising oral therapy for eosinophilic disorders is a compelling example of serendipity in drug development. Its initial synthesis, based on established chemical principles, has been refined over time with more efficient chemoenzymatic methods. The drug's unique mechanism of arresting eosinophil maturation offers a novel, targeted approach for a range of diseases. The robust clinical data on its ability to significantly lower eosinophil counts underscores its potential as a first-in-class oral treatment, particularly for eosinophilic asthma.[1] Further research will continue to elucidate its precise molecular interactions and expand its therapeutic applications.

References

- 1. Dexpramipexole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 7. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 8. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN103073519A - Method for preparing dextro-pramipexole hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]

The Pharmacological Profile of Dexpramipexole: A Non-Dopaminergic Enantiomer with Novel Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dexpramipexole (B1663564), the (R)-(+)-enantiomer of the dopamine (B1211576) D2/D3 receptor agonist pramipexole (B1678040), represents a compelling case of pharmacological divergence based on stereochemistry. Unlike its S(-)-enantiomer, pramipexole, which is an established therapy for Parkinson's disease and restless legs syndrome, dexpramipexole exhibits a pharmacological profile largely devoid of significant dopaminergic activity.[1] This key difference has paved the way for the exploration of its unique therapeutic properties, primarily centered on its profound eosinophil-lowering effects and its capacity to enhance mitochondrial bioenergetics.

Initially investigated for its neuroprotective potential in amyotrophic lateral sclerosis (ALS), a serendipitous discovery of its marked effect on eosinophil counts has redirected its clinical development towards eosinophil-associated diseases, such as eosinophilic asthma and hypereosinophilic syndromes.[2][3] This in-depth technical guide will elucidate the non-dopaminergic pharmacological profile of dexpramipexole, detailing its molecular interactions, cellular effects, and the experimental methodologies used to characterize them.

Pharmacodynamics

Negligible Affinity for Dopamine Receptors

A cornerstone of dexpramipexole's pharmacological profile is its significantly reduced affinity for dopamine receptors compared to its enantiomer, pramipexole. This characteristic minimizes the potential for dopaminergic side effects, such as orthostatic hypotension and hallucinations, which are dose-limiting for pramipexole.[1] While specific binding affinity (Ki) values for dexpramipexole at dopamine receptors are not consistently reported in publicly available literature, the data for pramipexole underscore the high affinity of the S(-) enantiomer, particularly for the D3 receptor subtype. The available data strongly suggest that dexpramipexole's affinity is several orders of magnitude lower.

Table 1: Comparative Dopamine Receptor Binding Affinities of Pramipexole

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| Dopamine D2 | Pramipexole | 3.9 | [4] |

| Dopamine D3 | Pramipexole | 0.5 | [4] |

| Dopamine D2 | Pramipexole | 79,500 | [5] |

| Dopamine D3 | Pramipexole | 0.97 | [5] |

Note: The significant discrepancy in the reported Ki values for the D2 receptor may be attributable to different experimental conditions, such as the radioligand used ([3H]spiperone in the second study).

Enhancement of Mitochondrial Bioenergetics

Dexpramipexole has been shown to exert significant effects on mitochondrial function, which is believed to underpin its neuroprotective properties. The primary mitochondrial target of dexpramipexole is the F1Fo-ATP synthase complex.

Studies have indicated that dexpramipexole directly binds to subunits of the mitochondrial F1Fo-ATP synthase. This interaction is thought to stabilize the enzyme complex, leading to more efficient ATP production. This bioenergetic enhancement may contribute to cellular resilience under conditions of stress or injury.

A key functional consequence of dexpramipexole's interaction with F1Fo-ATP synthase is an increase in cellular ATP levels. This has been demonstrated in various cell types, including neuronal cells. The ability to boost ATP production is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction and energy deficits are implicated in the pathophysiology.[6]

Profound Eosinophil-Lowering Effect

The most striking and clinically relevant pharmacological action of dexpramipexole is its ability to induce a significant and sustained reduction in the absolute eosinophil count (AEC) in both blood and tissues.[2]

The mechanism underlying the eosinopenic effect of dexpramipexole is not fully elucidated; however, evidence points towards an inhibition of eosinophil maturation within the bone marrow. Bone marrow aspirates from individuals treated with dexpramipexole have shown a characteristic "left shift" in the eosinophil lineage, with a predominance of early-stage precursors, such as promyelocytes, and a paucity of mature eosinophils.[7] This suggests that dexpramipexole interferes with the differentiation process of eosinophils. It is noteworthy that, to date, a specific in vitro assay to definitively demonstrate this maturational arrest has not been established.

Key Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of dexpramipexole for dopamine D2 and D3 receptors.

Principle: This is a competitive binding assay where the ability of unlabeled dexpramipexole to displace a radiolabeled ligand with known high affinity for the target receptor is measured.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [3H]-Spiperone or [3H]-Pramipexole.

-

Unlabeled dexpramipexole and pramipexole (for comparison).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of unlabeled dexpramipexole (or pramipexole), and a fixed concentration of the radioligand in the assay buffer.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mitochondrial ATP Production Assay

Objective: To measure the effect of dexpramipexole on ATP production in cultured cells.

Principle: This assay utilizes the luciferin-luciferase reaction, where the light emitted is directly proportional to the ATP concentration.

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12).

-

Dexpramipexole.

-

ATP assay kit (containing luciferase, luciferin, and a cell lysis buffer).

-

Luminometer.

Procedure:

-

Cell Culture and Treatment: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of dexpramipexole for a specified period (e.g., 24 hours).[8]

-

Cell Lysis: Lyse the cells according to the ATP assay kit protocol to release the intracellular ATP.

-

Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to each well.

-

Luminometry: Immediately measure the light output using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the cell lysates. Normalize the ATP concentration to the protein content of each sample.

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of dexpramipexole against toxin-induced cell death in a neuronal cell line.

Principle: This assay measures the viability of SH-SY5Y cells pre-treated with dexpramipexole before being exposed to a neurotoxin.

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Dexpramipexole.

-

Neurotoxin (e.g., proteasome inhibitor PSI).

-

Cell viability assay reagent (e.g., MTT or a fluorescent live/dead cell stain).

-

Microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture and Pre-treatment: Culture SH-SY5Y cells in a 96-well plate. Pre-treat the cells with different concentrations of dexpramipexole for 24 hours.[9]

-

Toxin Exposure: Expose the pre-treated cells to a known concentration of the neurotoxin PSI for an additional 24 hours.[9]

-

Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Quantify the cell viability for each treatment condition. Compare the viability of cells treated with the toxin alone to those pre-treated with dexpramipexole to determine the extent of neuroprotection.

Clinical Studies in Eosinophilic Asthma: The EXHALE Program

The clinical development of dexpramipexole for eosinophilic asthma has been primarily advanced through the EXHALE series of clinical trials.

Table 2: Overview of Key Dexpramipexole Clinical Trials in Eosinophilic Asthma

| Trial Name | Phase | Patient Population | Key Endpoints | Key Findings | Reference |

| EXHALE | II | Adults with inadequately controlled moderate to severe eosinophilic asthma (AEC ≥300/μL) | Primary: Relative change in AEC from baseline to week 12. Secondary: Change in pre-bronchodilator FEV1. | Significant, dose-dependent reduction in AEC. Observed improvements in FEV1. Favorable safety profile. | [10][11] |

| EXHALE-2 | III | Adolescents and adults with severe, inadequately controlled eosinophilic asthma | Efficacy and safety as an adjunctive oral therapy. | Ongoing | [12] |

| EXHALE-4 | III | Adolescents and adults with inadequately controlled eosinophilic asthma | Efficacy and safety as an add-on oral therapy. | Ongoing | |

| EXHALE-5 | III (Long-term Extension) | Participants who completed EXHALE-2 or EXHALE-3 | Long-term safety and tolerability. | Ongoing | [13][14] |

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Eosinophil Maturation Inhibition

Caption: Proposed mechanism of dexpramipexole's eosinophil-lowering effect.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of dexpramipexole.

Conclusion

Dexpramipexole presents a unique pharmacological profile as a non-dopaminergic enantiomer of pramipexole. Its minimal interaction with dopamine receptors allows for the exploration of its other biological activities at clinically relevant and well-tolerated doses. The primary mechanisms of action identified to date are the enhancement of mitochondrial bioenergetics through interaction with F1Fo-ATP synthase and a profound, dose-dependent reduction in eosinophil counts, likely mediated by the inhibition of eosinophil maturation in the bone marrow.

While the clinical development of dexpramipexole for ALS was not successful, its potent anti-eosinophil activity has opened a promising new therapeutic avenue in eosinophil-associated diseases. The ongoing Phase III clinical trials in eosinophilic asthma will be crucial in defining its efficacy and safety in this indication.

For the research and drug development community, several key areas warrant further investigation. The precise molecular mechanism by which dexpramipexole inhibits eosinophil maturation remains to be fully elucidated, and the development of a robust in vitro assay would be highly valuable. Furthermore, a more detailed characterization of its binding to F1Fo-ATP synthase and the downstream consequences for mitochondrial function could provide deeper insights into its neuroprotective potential. The continued exploration of dexpramipexole's non-dopaminergic pharmacology holds the potential to deliver novel therapies for a range of debilitating diseases.

References

- 1. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. saturnpartnersvc.com [saturnpartnersvc.com]

- 4. journals.plos.org [journals.plos.org]

- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Phase III Long-Term Extension Study With Dexpramipexole [ctv.veeva.com]

- 14. clinicaltrials.eu [clinicaltrials.eu]

Early Preclinical Studies of Dexpramipexole Dihydrochloride in Amyotrophic Lateral Sclerosis (ALS) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpramipexole (B1663564) (RPPX), the R(+) enantiomer of the dopamine (B1211576) agonist pramipexole (B1678040), emerged as a promising neuroprotective agent for amyotrophic lateral sclerosis (ALS) based on a compelling body of early preclinical research. These initial studies suggested a therapeutic potential centered on the modulation of mitochondrial function, a key pathological hallmark of ALS. This technical guide provides an in-depth analysis of these foundational preclinical investigations, detailing the experimental methodologies, presenting quantitative data, and visualizing the proposed mechanisms of action. It also includes data from subsequent, more rigorous preclinical studies to offer a comprehensive and balanced perspective on the preclinical development of dexpramipexole for ALS.

Core Mechanism of Action: Mitochondrial Protection

Early research indicated that dexpramipexole's neuroprotective properties stem from its ability to preserve mitochondrial integrity and function, independent of dopamine receptor agonism.[1][2][3] This was a significant finding, as the S(-) enantiomer, pramipexole, is a potent dopamine agonist with dose-limiting side effects.[4] Dexpramipexole's lower affinity for dopamine receptors allowed for the exploration of higher, potentially more neuroprotective, doses.[4]

The proposed mitochondrial mechanisms of action include:

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Both pramipexole and dexpramipexole have been suggested to inhibit the opening of the mPTP.[5][6][7] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress (e.g., high calcium levels, oxidative stress), can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[7][8] By inhibiting the mPTP, dexpramipexole is thought to prevent these downstream apoptotic events.[6][8]

-

Enhancement of Mitochondrial Bioenergetics: Dexpramipexole has been reported to bind to the F1Fo ATP synthase, a key enzyme complex in oxidative phosphorylation.[9][10] This interaction is thought to increase the efficiency of ATP synthesis, thereby improving cellular energy metabolism, which is often compromised in neurodegenerative diseases like ALS.[9][10]

-

Reduction of Oxidative Stress: Dexpramipexole and its enantiomer have demonstrated the ability to reduce the production of reactive oxygen species (ROS) within mitochondria.[3][6][11] This antioxidant effect is crucial, as oxidative stress is a major contributor to motor neuron death in ALS.

Signaling Pathway Diagrams

Caption: Proposed mechanism of Dexpramipexole in mitigating ALS-related mitochondrial dysfunction.

In Vivo Preclinical Studies in ALS Models

The primary animal model used in the early preclinical evaluation of dexpramipexole was the SOD1G93A transgenic mouse, which overexpresses a mutant form of human superoxide (B77818) dismutase 1 and recapitulates many of the key features of human ALS.

Early Positive Preclinical Study (Danzeisen et al., 2006)

An early, influential study, though not without its limitations, provided the initial in vivo evidence for the efficacy of dexpramipexole in the SOD1G93A mouse model.[12][13] This study reported that treatment with dexpramipexole led to an extension of survival and preservation of motor function.[13] However, it is important to note that this study was conducted prior to the establishment of consensus guidelines for preclinical animal research in ALS and has been critiqued for being underpowered and not gender-balanced.[12]

Table 1: Summary of Early Positive Preclinical Data (Danzeisen et al., 2006)

| Parameter | Vehicle Control | Dexpramipexole (3 mg/kg/day) | Outcome |

| Survival | Not explicitly stated in available summaries | Significantly extended | Positive |

| Motor Function | Not explicitly stated in available summaries | Preserved | Positive |

Subsequent Rigorous Preclinical Study (Vieira et al., 2014)

In contrast to the early positive findings, a later, more rigorously designed preclinical study failed to demonstrate a therapeutic benefit of dexpramipexole in the SOD1G93A mouse model.[12] This study was appropriately powered, sibling-matched, and gender-balanced, adhering to more current standards for preclinical ALS research.[12] The dosage was selected to achieve plasma and central nervous system concentrations comparable to those in human clinical trials.[12]

Table 2: Summary of Quantitative Data from a Rigorous Preclinical Study in SOD1G93A Mice (Vieira et al., 2014)

| Parameter | Vehicle Control | Dexpramipexole (200 mg/kg/day) | p-value |

| Median Survival (days) | 128 | 129 | > 0.05 |

| Neurological Severity Score at Day 120 | ~3.5 | ~3.5 | > 0.05 |

| Body Weight Change at Day 120 (grams) | ~ -5 | ~ -4.5 | 0.12 |

| Steady-State Plasma Concentration (µM) | N/A | ~1.5 | N/A |

| Steady-State Spinal Cord Concentration (µM) | N/A | ~1.5 | N/A |

Experimental Protocols (Vieira et al., 2014)

-

Animal Model: High-copy B6-SJL-SOD1G93A/Gur1 transgenic mice and non-transgenic littermates as controls.[12]

-

Treatment: Dexpramipexole dihydrochloride (B599025) was administered ad libitum in the drinking water at a concentration of 1.19 mg/mL, calculated to deliver a daily dose of approximately 200 mg/kg.[12] Treatment was initiated at 50 days of age.

-

Efficacy Endpoints:

-

Survival: Monitored daily and defined as the inability of a mouse to right itself within 30 seconds when placed on its side.

-

Neuromotor Disease Progression: Assessed weekly using a neurological severity score ranging from 0 (normal) to 4 (end-stage).

-

Body Weight: Measured weekly as an indicator of disease onset and progression.[12]

-

-

Pharmacokinetics: Plasma and spinal cord concentrations of dexpramipexole were measured at steady-state after 14 days of treatment using HPLC-MS/MS to ensure target engagement.[12]

Caption: Experimental workflow for the rigorous preclinical evaluation of Dexpramipexole in SOD1G93A mice.

In Vitro Preclinical Studies

In addition to animal models, in vitro systems were utilized to investigate the neuroprotective effects of dexpramipexole at a cellular level.

Neuronal Survival in TDP43 Models

Studies in primary rat cortical neurons transfected with wild-type or mutant human TDP43, another key protein implicated in ALS pathology, showed a marginally significant improvement in a single indicator of neuronal survival at a concentration of 10 µM dexpramipexole.[12] This suggests a potential, albeit modest, direct neuroprotective effect in a non-SOD1 context.

Table 3: Summary of In Vitro Data in a TDP43 Model (Vieira et al., 2014)

| Cell Model | Dexpramipexole Concentration | Outcome |

| Primary rat cortical neurons with mutant or wild-type human TDP43 | 10 µM | Marginally significant improvement in one neuronal survival indicator |

Conclusion

The early preclinical studies of dexpramipexole in ALS models painted a promising picture of a neuroprotective agent targeting mitochondrial dysfunction. The initial positive results in the SOD1G93A mouse model, coupled with a plausible mechanism of action, provided a strong rationale for advancing dexpramipexole into clinical trials. However, subsequent, more rigorously conducted preclinical studies failed to replicate these positive findings, highlighting the complexities of translating preclinical research into clinical efficacy. This technical guide summarizes the key preclinical data and methodologies, offering a comprehensive overview for researchers in the field of ALS drug development. The journey of dexpramipexole underscores the critical importance of robust preclinical study design and the ongoing challenges in developing effective therapies for this devastating disease.

References

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch clamp reveals powerful blockade of the mitochondrial permeability transition pore by the D2-receptor agonist pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Dexpramipexole Dihydrochloride: A Technical Guide for Eosinophilic Asthma Research

For Researchers, Scientists, and Drug Development Professionals